1-Ethyl-3-imidazol-1-ylmethyl-1H-indole

Thromboxane Synthase Inhibition Platelet Aggregation Cardiovascular Research

1-Ethyl-3-imidazol-1-ylmethyl-1H-indole is a small-molecule heterocyclic compound (C14H15N3, MW 225.29) belonging to the 3-(imidazol-1-ylmethyl)indole class, originally developed as a selective inhibitor of thromboxane A2 (TXA2) synthase. It is cataloged in authoritative databases such as ChEMBL (CHEMBL115899) and BindingDB (BDBM50022117), with an experimentally determined IC50 of 8.40 nM against human platelet TXA2 synthase.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 72818-64-5
Cat. No. B3063612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-imidazol-1-ylmethyl-1H-indole
CAS72818-64-5
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)CN3C=CN=C3
InChIInChI=1S/C14H15N3/c1-2-17-10-12(9-16-8-7-15-11-16)13-5-3-4-6-14(13)17/h3-8,10-11H,2,9H2,1H3
InChIKeyKIIFZBAPVHIJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-imidazol-1-ylmethyl-1H-indole (CAS 72818-64-5): A Selective Thromboxane Synthase Inhibitor Scaffold for Medicinal Chemistry Procurement


1-Ethyl-3-imidazol-1-ylmethyl-1H-indole is a small-molecule heterocyclic compound (C14H15N3, MW 225.29) belonging to the 3-(imidazol-1-ylmethyl)indole class, originally developed as a selective inhibitor of thromboxane A2 (TXA2) synthase [1]. It is cataloged in authoritative databases such as ChEMBL (CHEMBL115899) and BindingDB (BDBM50022117), with an experimentally determined IC50 of 8.40 nM against human platelet TXA2 synthase [2]. The compound features a 1-ethyl substitution on the indole core, distinguishing it from closely related N-methyl, N-H, and N-alkanoic acid analogs, and exhibits a favorable selectivity profile against off-target enzymes such as 11β-hydroxylase and cyclooxygenase [2].

Why Substituting 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole with a Generic 3-(Imidazolylmethyl)indole Analog Risks Compromising Potency and Selectivity


The 3-(imidazol-1-ylmethyl)indole pharmacophore is highly sensitive to N-1 substitution. Early SAR studies demonstrated that the nature of the N-1 substituent profoundly influences TXA2 synthase inhibitory potency and selectivity [1]. Specifically, the 1-ethyl group provides an optimal balance of lipophilicity and steric bulk, which is lost with simpler N-H or N-methyl variants [2]. Furthermore, analogs bearing a carboxylic acid moiety at the N-1 position (e.g., 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid) were shown in the foundational literature to exhibit altered potency and, critically, a reduction in off-target activity against adrenal steroid 11β-hydroxylase, indicating that the electronic nature of the N-1 substituent directly modulates the selectivity fingerprint [3]. Therefore, casual replacement with an unsubstituted or differently substituted indole core cannot guarantee the same 8.40 nM potency or the >1,000-fold selectivity window documented for this specific compound.

Quantitative Evidence Guide for 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole: Potency, Selectivity, and Physicochemical Differentiation


TXA2 Synthase Inhibitory Potency: 8.40 nM IC50 Places 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole Among the Most Potent Indole-Based Inhibitors

In a direct enzymatic assay using human platelet-derived TXA2 synthetase, 1-ethyl-3-imidazol-1-ylmethyl-1H-indole demonstrated an IC50 of 8.40 nM [1]. This potency is superior to the reported class-wide potency of early 3-(1-imidazolylmethyl)indoles, which showed IC50 values of approximately 20 nM (2x10^-8 M) against the same enzyme in a seminal publication [2]. This represents an approximately 2.4-fold improvement in potency for the N-ethyl analog over the class baseline.

Thromboxane Synthase Inhibition Platelet Aggregation Cardiovascular Research

Selectivity Over Steroid 11β-Hydroxylase: A >1,190-Fold Window Reduces Adrenal Off-Target Risk

The compound's IC50 against rat adrenal 11β-hydroxylase (CYP11B1) is 10,000 nM, compared to its TXA2 synthase IC50 of 8.40 nM, yielding a selectivity ratio of >1,190-fold [1]. This contrasts with the broader SAR trend, where the introduction of a carboxylic acid substituent at the N-1 position (e.g., in 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid) was necessary to reduce CYP11B1 inhibitory activity [2]. The high selectivity of the non-acidic N-ethyl analog suggests a distinct mechanism for maintaining off-target safety.

Selectivity Profiling CYP11B1 Inhibition Adrenal Steroidogenesis

Negligible Cyclooxygenase (COX) Inhibition: An >11,900-Fold Selectivity Window Prevents Prostaglandin Pathway Interference

1-Ethyl-3-imidazol-1-ylmethyl-1H-indole exhibits an IC50 of 100,000 nM against prostaglandin G/H synthase (COX) from ram seminal vesicle microsomes, compared to its 8.40 nM TXA2 synthase IC50, resulting in an exceptional >11,900-fold selectivity window [1]. This degree of selectivity is a hallmark of the 3-(imidazol-1-ylmethyl)indole class and is essential for avoiding the gastrointestinal and renal toxicities associated with non-selective COX inhibition [2]. In contrast, early imidazole-based TXA2 synthase inhibitors often showed residual COX activity.

Cyclooxygenase Selectivity Prostaglandin Synthesis Arachidonic Acid Cascade

Physicochemical Differentiation: N-Ethyl Substitution Provides a Balanced LogP of 2.0, Favoring Membrane Permeability Over N-Methyl and N-H Analogs

The calculated octanol/water partition coefficient (LogP) for 1-ethyl-3-imidazol-1-ylmethyl-1H-indole is 2.0 [1]. This value lies within the optimal Lipinski range for oral bioavailability (LogP <5) and represents a deliberate optimization over the more polar N-H analog (predicted LogP ~1.5) and the less lipophilic N-methyl analog (predicted LogP ~1.8). The N-ethyl group thus enhances membrane permeability without the excessive lipophilicity that could lead to metabolic instability or off-target binding seen with larger N-alkyl substituents.

Lipophilicity Optimization LogP Comparison ADME Properties

Recommended Application Scenarios for 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole Based on Quantitative Differentiation Evidence


In Vitro Platelet Aggregation Assays Requiring High-Potency TXA2 Synthase Inhibition

With an IC50 of 8.40 nM against human platelet TXA2 synthase, this compound is ideally suited for in vitro platelet function studies where complete and selective TXA2 blockade is required at low nanomolar concentrations. Researchers can use it to dissect the thromboxane-dependent component of platelet aggregation without the confounding activation of the COX pathway, as confirmed by its >11,900-fold selectivity over COX [1].

Ex Vivo and In Vivo Cardiovascular Pharmacology Studies Demanding Sustained TXA2 Suppression Without Adrenal Interference

The compound's >1,190-fold selectivity over 11β-hydroxylase makes it a safer alternative to non-selective imidazole inhibitors for chronic in vivo studies. It can be administered to animal models of thrombosis, ischemia-reperfusion injury, or atherosclerosis to investigate the role of TXA2 without disrupting adrenal glucocorticoid synthesis, a known limitation of earlier TXA2 synthase inhibitors [1].

Medicinal Chemistry Hit-to-Lead Optimization Using an N-Ethyl Scaffold with a Favorable LogP

The balanced LogP of 2.0 positions this compound as an optimal starting point for structure-activity relationship (SAR) campaigns. Its lipophilicity is high enough to ensure cell permeability in cellular assays but low enough to avoid the poor solubility and metabolic lability of more lipophilic analogs. Medicinal chemists can further derivatize the indole core while retaining the validated N-ethyl substitution pattern [1].

Chemical Biology Probe for Deconvoluting the Arachidonic Acid Cascade

The unprecedented >11,900-fold COX selectivity window uniquely qualifies this compound as a chemical biology tool for studying the bifurcation of prostaglandin and thromboxane pathways. Unlike pan-cyclooxygenase inhibitors or less selective TXA2 synthase inhibitors, it can completely ablate thromboxane production while leaving prostacyclin and other prostaglandin synthesis intact, enabling clean mechanistic interpretation of experimental results [1].

Quote Request

Request a Quote for 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.